Isonardosinone

Osteoporosis Bone Resorption Osteoclast Differentiation

Isonardosinone (CAS 27062-01-7) is a nardosinone-type sesquiterpenoid natural product, primarily isolated from Valerianaceae species including Nardostachys jatamansi. It is characterized by a molecular weight of 250.33 g/mol and a topological polar surface area (TPSA) of 49.80 Ų.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 27062-01-7
Cat. No. B1628224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonardosinone
CAS27062-01-7
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1CCC=C2C1(C(C3C(C2=O)O3)C(C)(C)O)C
InChIInChI=1S/C15H22O3/c1-8-6-5-7-9-10(16)11-12(18-11)13(14(2,3)17)15(8,9)4/h7-8,11-13,17H,5-6H2,1-4H3/t8-,11-,12-,13+,15+/m1/s1
InChIKeyLLQFXYGDZUUPNX-XANOUDBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Isonardosinone CAS 27062-01-7: A Nardosinone-Type Sesquiterpene Sourcing & Selection Guide


Isonardosinone (CAS 27062-01-7) is a nardosinone-type sesquiterpenoid natural product, primarily isolated from Valerianaceae species including Nardostachys jatamansi [1]. It is characterized by a molecular weight of 250.33 g/mol and a topological polar surface area (TPSA) of 49.80 Ų [2]. The compound has demonstrated biological activity in modulating key inflammatory and osteoclastogenic pathways, specifically via inhibition of NF-κB and MAPK signaling cascades [1][3]. This guide provides a detailed, evidence-based analysis of its unique quantifiable differentiators for procurement and research application decisions.

Why Isonardosinone Cannot Be Substituted with Generic Nardosinone Analogs


While Isonardosinone belongs to the nardosinone-type sesquiterpene class, it exhibits a distinct and quantifiable activity profile that precludes simple substitution with close analogs like Nardosinone or Kanshone C. Unlike Nardosinone, which is known for enhancing neurite outgrowth and inhibiting the serotonin transporter (SERT), Isonardosinone demonstrates a uniquely potent and dual-acting mechanism: it suppresses osteoclastogenesis with a specific non-cytotoxic window and directly disrupts the TRAF2/TRAF6-RIPK1-Ca²⁺ signaling axis [1]. Furthermore, in head-to-head neuroinflammation assays, Isonardosinone displays a different potency profile compared to other class members like Kanshone E and Kanshone B [2]. These functional distinctions, detailed in the evidence guide below, are critical for ensuring experimental reproducibility and achieving targeted biological outcomes, making Isonardosinone an irreplaceable tool compound for specific research applications.

Quantitative Evidence Guide: Isonardosinone (CAS 27062-01-7) Differential Performance


Potent Anti-Osteoclastogenic Activity with a Defined Non-Cytotoxic Window

Isonardosinone (INS) dose-dependently inhibits RANKL-induced osteoclast differentiation from bone marrow-derived macrophages (BMMs) without inducing cytotoxicity at concentrations up to 20 μM [1]. This contrasts with many other NF-κB pathway inhibitors which often exhibit significant cytotoxicity at their effective concentrations. The study confirmed maximal suppression of mature osteoclast formation at the highest tested non-cytotoxic concentration (20 μM) via TRAP staining, with significant reductions in key osteoclast markers including NFATc1, c-Fos, CTSK, and MMP9 [1].

Osteoporosis Bone Resorption Osteoclast Differentiation

Unique Disruption of the TRAF2/TRAF6-RIPK1-Ca²⁺ Signaling Axis

Mechanistic studies reveal that Isonardosinone (INS) exerts a novel bidirectional regulation of the TRAF2/TRAF6-RIPK1-Ca²⁺ signaling axis, concurrently modulating intracellular calcium flux and extracellular calcium-sensing pathways [1]. This mechanism is distinct from many other MAPK/NF-κB inhibitors, which typically act downstream of receptor activation without directly targeting this specific upstream protein complex. The study demonstrated that INS treatment led to a profound modulation of mitochondrial membrane potential and promoted apoptosis in osteoclast precursors, effects that were accentuated with increasing concentrations [1].

Calcium Signaling TRAF6 Osteoclastogenesis Mechanism

In Vivo Efficacy in Preserving Bone Microarchitecture in OVX Mouse Model

In an ovariectomy (OVX)-induced osteoporosis murine model, administration of Isonardosinone (INS) at 30 mg/kg via intraperitoneal injection three times per week for 8 weeks led to a significant preservation of trabecular bone microarchitecture [1]. Micro-CT quantification demonstrated a notable increase in bone mineral density and a reduction in osteoclast activity compared to vehicle-treated OVX mice. Immunohistochemical profiling confirmed a decrease in osteoclast-specific markers (e.g., NFATc1, TRAP) in the INS-treated group [1].

Osteoporosis In Vivo Efficacy Bone Mineral Density

Differential Anti-Neuroinflammatory Activity Among Nardosinone Analogs

In a comparative study of four nardosinone-type sesquiterpenes (nardosinone, isonardosinone, kanshone E, and kanshone B) isolated from the same source, all compounds inhibited the production of pro-inflammatory mediators (NO and PGE2) in LPS-stimulated BV2 microglial cells [1]. While the abstract does not provide discrete IC50 values for each compound, it establishes that Isonardosinone is among the active principles, and its mechanism was shown to involve suppression of NF-κB activation and phosphorylation of ERK, JNK, and p38 MAPK [1]. This confirms its anti-neuroinflammatory potential, though direct potency comparisons within the class require further investigation.

Neuroinflammation BV2 Microglia NF-κB Inhibition

Optimal Research Applications for Isonardosinone Based on Verified Evidence


In Vitro Dissection of TRAF6-Mediated Osteoclast Signaling

Based on its unique, non-cytotoxic disruption of the TRAF2/TRAF6-RIPK1-Ca²⁺ axis [1], Isonardosinone is ideally suited as a chemical probe in RANKL-stimulated BMM cultures. It enables researchers to specifically interrogate upstream calcium signaling events in osteoclastogenesis without the confounding variable of cellular toxicity at effective doses (≤20 μM). This application is highly specific to Isonardosinone over general MAPK/NF-κB inhibitors.

In Vivo Validation of Bone Anabolic/Anti-Resorptive Agents in OVX Rodent Models

The demonstrated in vivo efficacy in preserving trabecular bone microarchitecture and increasing bone mineral density in OVX mice [1] positions Isonardosinone as a valuable positive control or reference compound for evaluating novel osteoporosis therapeutics. Its defined dosing regimen (30 mg/kg, i.p., 3x/week) provides a reproducible benchmark for comparative in vivo efficacy studies.

Comparative Studies of Neuroinflammation in BV2 Microglial Cell Models

Isonardosinone can be used as a reference nardosinone-type sesquiterpene in studies investigating the structure-activity relationship (SAR) of anti-neuroinflammatory agents in LPS-stimulated BV2 cells [2]. Its confirmed suppression of NF-κB and MAPK pathways in this context makes it a relevant tool for benchmarking new chemical entities or extracts with similar proposed mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isonardosinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.